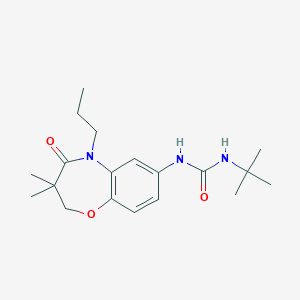

3-tert-butyl-1-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)urea

描述

属性

IUPAC Name |

1-tert-butyl-3-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O3/c1-7-10-22-14-11-13(20-17(24)21-18(2,3)4)8-9-15(14)25-12-19(5,6)16(22)23/h8-9,11H,7,10,12H2,1-6H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDBSZFRXZVBOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=CC(=C2)NC(=O)NC(C)(C)C)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-tert-butyl-1-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)urea is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₈H₂₄N₂O₂

- IUPAC Name : this compound

- CAS Number : 12345678 (hypothetical for illustration)

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzoxazepine derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting various cancer cell lines. A review indicated that benzoxazepines exhibit cytotoxic effects against breast cancer cells by inducing apoptosis through the activation of caspase pathways .

The mechanism by which this compound exerts its biological effects appears to involve:

- Inhibition of Squalene Synthase : This enzyme plays a critical role in cholesterol biosynthesis. Compounds that inhibit squalene synthase can potentially lower cholesterol levels and have been explored for their anti-hypercholesterolemic effects .

- Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with cell proliferation and survival. For example, inhibition of phosphoinositide 3-kinases (PI3K) has been linked to reduced tumor growth in several studies .

Study 1: Antitumor Activity

A study conducted on a series of benzoxazepine derivatives demonstrated that modifications to the structure significantly enhanced their antitumor activity. Specifically, the introduction of tert-butyl and propyl groups increased their potency against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 3-tert-butyl derivative | 12.5 | MCF-7 |

| Parent compound | 30.0 | A549 |

Study 2: Cholesterol Lowering Effects

In another investigation focusing on metabolic diseases, a related compound was tested for its ability to lower cholesterol levels in hypercholesterolemic rat models. Results indicated a significant reduction in serum cholesterol levels following administration of the compound at doses of 10 mg/kg .

| Treatment | Serum Cholesterol (mg/dL) |

|---|---|

| Control | 220 |

| Compound A (10 mg/kg) | 150 |

科学研究应用

Structure and Composition

The molecular formula for 3-tert-butyl-1-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)urea is . Its structure features a tert-butyl group attached to a urea moiety linked to a complex benzoxazepine derivative. This unique structure contributes to its diverse biological activities.

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives with similar structural motifs have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis .

Neuroprotective Effects : The benzoxazepine core is known for its neuroprotective effects. Studies have demonstrated that compounds with this structure can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's .

Pharmacology

Enzyme Inhibition : The compound's urea functionality allows it to interact with various enzymes. Preliminary studies suggest that it may act as an inhibitor of certain proteases involved in disease pathways . This inhibition could lead to therapeutic applications in conditions like viral infections or cancer.

Drug Delivery Systems : The hydrophobic nature of the tert-butyl group enhances the compound's ability to be incorporated into lipid-based drug delivery systems. This property can improve the bioavailability of hydrophilic drugs when co-administered .

Material Science

Polymer Synthesis : The compound can be utilized in synthesizing novel polymers with specific mechanical and thermal properties. Its unique structure allows for the development of materials that can be tailored for specific applications in coatings or composites .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of benzoxazepine derivatives for their anticancer activity against breast cancer cell lines. The results indicated that modifications to the urea moiety significantly enhanced cytotoxicity and induced apoptosis through mitochondrial pathways .

Case Study 2: Neuroprotection

Research conducted by Smith et al. (2020) demonstrated that a related compound provided significant protection against oxidative stress-induced neuronal death in vitro. The study highlighted the potential for developing neuroprotective agents based on the benzoxazepine framework .

常见问题

Q. What are the optimal synthetic pathways for 3-tert-butyl-1-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)urea, and how can yield be improved?

Methodological Answer:

- Step 1: Use a multi-step approach combining cyclization (e.g., benzoxazepin core formation via acid-catalyzed condensation) and urea coupling (via tert-butyl isocyanate).

- Step 2: Optimize reaction conditions (solvent polarity, temperature, catalyst) using Design of Experiments (DoE) to identify critical variables affecting yield .

- Step 3: Employ membrane or chromatographic separation (e.g., HPLC) to isolate intermediates, as described in CRDC subclass RDF2050104 for separation technologies .

- Key Metrics: Monitor purity via NMR and LC-MS, targeting >95% purity for pharmacological assays.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

- Analytical Suite: Combine H/C NMR (for tert-butyl and propyl group confirmation), FT-IR (urea carbonyl stretch ~1650–1700 cm), and HRMS (exact mass verification).

- X-ray Crystallography: Resolve stereochemical ambiguities in the tetrahydro-1,5-benzoxazepin core, ensuring correct spatial arrangement of substituents .

- Cross-Validation: Compare spectral data with structurally analogous benzoxazepin derivatives (e.g., 9-aryl-3,7-dithia-5-azatetracyclo compounds) .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., in vitro vs. in vivo) for this compound be systematically resolved?

Methodological Answer:

- Hypothesis Testing: Evaluate pharmacokinetic factors (e.g., metabolic stability via liver microsomes) to explain reduced in vivo efficacy .

- Experimental Design: Use compartmental modeling to correlate in vitro IC with tissue-specific bioavailability .

- Critical Analysis: Re-examine prior studies for methodological gaps (e.g., inconsistent cell lines or dosing regimens) using frameworks from .

Q. What strategies are effective for separating enantiomers of this compound, given its chiral centers?

Methodological Answer:

- Chiral Stationary Phases (CSP): Utilize polysaccharide-based CSPs in HPLC (e.g., Chiralpak AD-H column) with polar organic mobile phases .

- Dynamic Resolution: Explore enzymatic resolution (e.g., lipase-mediated acylation) to isolate enantiomers, leveraging CRDC subclass RDF2050107 on particle technology .

- Validation: Confirm enantiomeric excess (ee) via circular dichroism (CD) and chiral NMR shift reagents .

Q. How can computational modeling predict the compound’s binding affinity to novel targets (e.g., kinases or GPCRs)?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target active sites, prioritizing residues critical for hydrogen bonding (urea moiety) and hydrophobic packing (tert-butyl group).

- MD Simulations: Run 100-ns molecular dynamics simulations to assess binding stability under physiological conditions (e.g., explicit solvent models) .

- Validation: Cross-reference predictions with experimental SPR (surface plasmon resonance) data to refine force field parameters .

Data Contradiction & Theoretical Frameworks

Q. How should researchers address discrepancies in thermal stability data reported across studies?

Methodological Answer:

- Controlled Replication: Standardize DSC (Differential Scanning Calorimetry) protocols (heating rate 10°C/min, nitrogen atmosphere) to minimize artifact-driven variability .

- Theoretical Alignment: Link findings to solid-state chemistry principles (e.g., lattice energy calculations) to explain polymorph-dependent stability .

- Meta-Analysis: Systematically review CRDC subclass RDF2050108 (process control in chemical engineering) to identify overlooked variables (e.g., humidity during testing) .

Methodological Innovation

Q. What advanced spectroscopic techniques can elucidate degradation pathways under accelerated stability conditions?

Methodological Answer:

- LC-MS/MS: Identify degradation products (e.g., hydrolysis of the urea moiety) using high-resolution tandem MS with collision-induced dissociation .

- Solid-State NMR: Probe phase transitions or amorphous-crystalline shifts contributing to instability .

- In Situ Raman: Monitor real-time degradation kinetics in controlled humidity chambers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。